molecular formula C14H13NO2 B14808201 ethyl 1-(prop-2-yn-1-yl)-1H-indole-2-carboxylate

ethyl 1-(prop-2-yn-1-yl)-1H-indole-2-carboxylate

Cat. No.: B14808201
M. Wt: 227.26 g/mol
InChI Key: WNLWXBRYKOFJKK-UHFFFAOYSA-N
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Description

Ethyl 1-(prop-2-yn-1-yl)-1H-indole-2-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(prop-2-yn-1-yl)-1H-indole-2-carboxylate typically involves the N-alkylation of indole derivatives. One common method is the reaction of ethyl indole-2-carboxylate with propargyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like toluene under phase-transfer catalysis conditions . The product is then purified by recrystallization from an appropriate solvent, such as diisopropyl ether.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(prop-2-yn-1-yl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the triple bond into a double or single bond.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the propargyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted indole derivatives.

Mechanism of Action

The mechanism of action of ethyl 1-(prop-2-yn-1-yl)-1H-indole-2-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways. The propargyl group is known to be a key functional group in many biologically active molecules, potentially contributing to the compound’s activity by interacting with enzymes or receptors involved in cellular processes .

Comparison with Similar Compounds

Ethyl 1-(prop-2-yn-1-yl)-1H-indole-2-carboxylate can be compared with other indole derivatives and propargyl-containing compounds:

Properties

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

ethyl 1-prop-2-ynylindole-2-carboxylate

InChI

InChI=1S/C14H13NO2/c1-3-9-15-12-8-6-5-7-11(12)10-13(15)14(16)17-4-2/h1,5-8,10H,4,9H2,2H3

InChI Key

WNLWXBRYKOFJKK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=CC=CC=C2N1CC#C

Origin of Product

United States

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